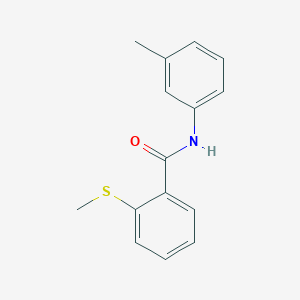![molecular formula C16H22N6O B5876499 4-methoxybenzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone](/img/structure/B5876499.png)
4-methoxybenzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxybenzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone, also known as MitoQ, is a mitochondria-targeted antioxidant that has been studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
4-methoxybenzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone works by selectively targeting and accumulating in mitochondria, where it acts as a potent antioxidant. It scavenges reactive oxygen species (ROS) and prevents oxidative damage to mitochondrial DNA, proteins, and lipids. 4-methoxybenzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone also has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-methoxybenzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone has been shown to improve mitochondrial function, reduce oxidative stress, and enhance cellular energy metabolism in various cell types. 4-methoxybenzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone has also been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes. In addition, 4-methoxybenzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-methoxybenzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone in lab experiments is its high selectivity and specificity for mitochondria, which allows for targeted delivery of antioxidants to this organelle. Another advantage is its stability and ease of use in cell culture and animal experiments. However, one limitation is its high cost, which may limit its widespread use in research.
Orientations Futures
For 4-methoxybenzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone research include investigating its potential therapeutic applications in other diseases, such as metabolic disorders, autoimmune diseases, and aging-related diseases. In addition, further studies are needed to elucidate the molecular mechanisms underlying the beneficial effects of 4-methoxybenzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone and to optimize its delivery and dosing strategies. Finally, clinical trials are needed to evaluate the safety and efficacy of 4-methoxybenzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone in humans.
Méthodes De Synthèse
4-methoxybenzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone can be synthesized by reacting 4-methoxybenzaldehyde with 2,6-bis(dimethylamino)pyrimidin-4-ylhydrazine in the presence of acetic acid and acetic anhydride. The reaction yields a yellow solid, which can be purified by recrystallization. The purity of the final product can be confirmed by nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
4-methoxybenzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone has been studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Alzheimer's disease, cardiovascular diseases, and cancer. In Parkinson's disease, 4-methoxybenzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone has been shown to protect dopaminergic neurons from oxidative stress and improve motor function in animal models. In Alzheimer's disease, 4-methoxybenzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone has been shown to reduce amyloid-beta accumulation and improve cognitive function in animal models. In cardiovascular diseases, 4-methoxybenzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone has been shown to reduce oxidative stress and improve endothelial function in animal models. In cancer, 4-methoxybenzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines.
Propriétés
IUPAC Name |
6-N-[(E)-(4-methoxyphenyl)methylideneamino]-2-N,2-N,4-N,4-N-tetramethylpyrimidine-2,4,6-triamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O/c1-21(2)15-10-14(18-16(19-15)22(3)4)20-17-11-12-6-8-13(23-5)9-7-12/h6-11H,1-5H3,(H,18,19,20)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHMYSSPRFRNGI-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=C1)NN=CC2=CC=C(C=C2)OC)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC(=NC(=C1)N/N=C/C2=CC=C(C=C2)OC)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID17507410 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-[(2E)-2-[(4-Methoxyphenyl)methylidene]hydrazin-1-YL]-N2,N2,N4,N4-tetramethylpyrimidine-2,4-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


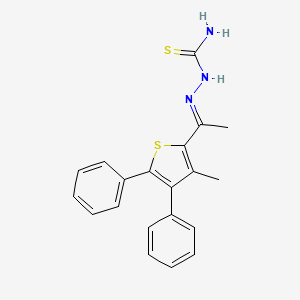
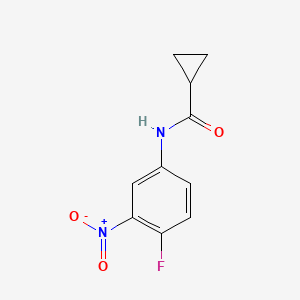
![N-(2-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B5876460.png)
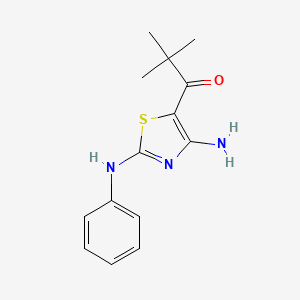
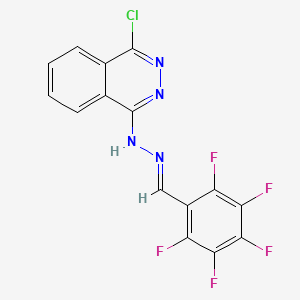
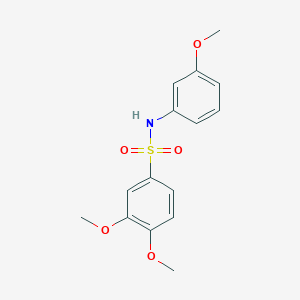
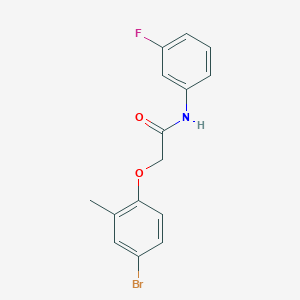
![N-(2-methoxybenzyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5876484.png)


![1-(4-methoxyphenyl)-N-(2-thienylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5876498.png)

